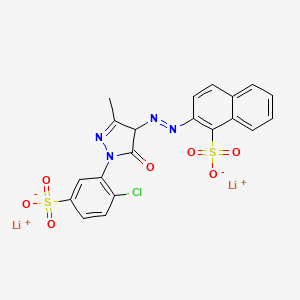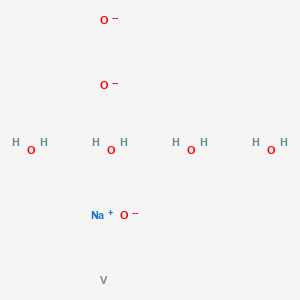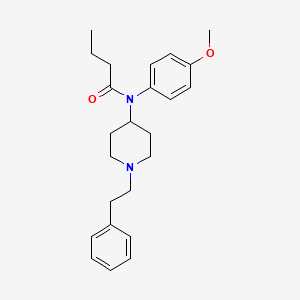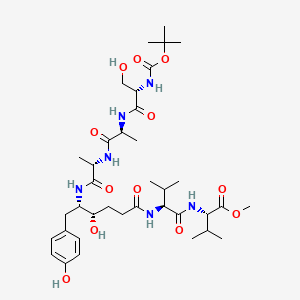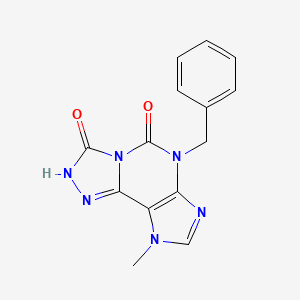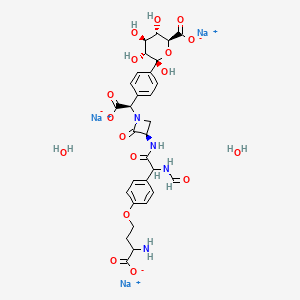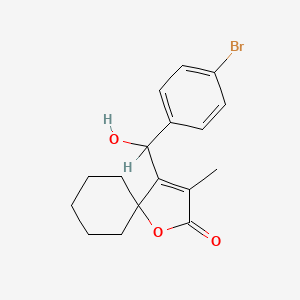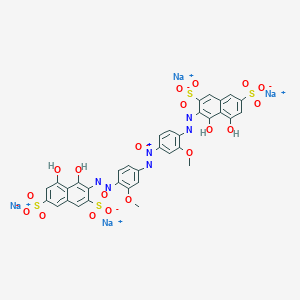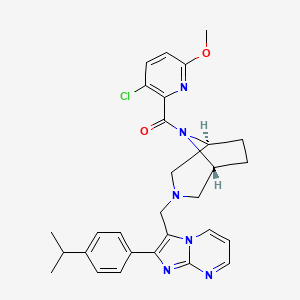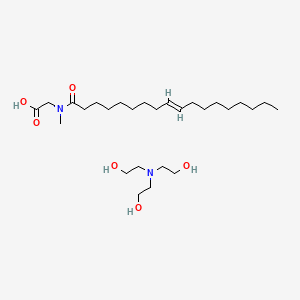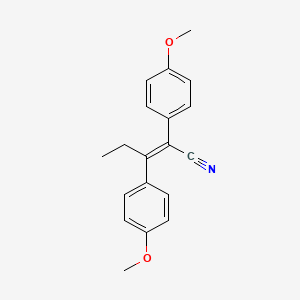
8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile is a complex organic compound with a unique structure that includes a bromine atom, a phenyl group, and a diazepine ring.
Preparation Methods
The synthesis of 8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile typically involves multiple steps. One common method starts with commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. These reactants undergo Fischer indolization to form the key intermediate, tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole carboxylate . The intermediate is then further processed under specific reaction conditions to yield the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted by other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism by which 8-Bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido(2,3-b)(1,4)diazepine-4-carbonitrile exerts its effects involves binding to specific molecular targets. For instance, it may interact with enzymes or receptors involved in cell proliferation pathways, thereby inhibiting the growth of cancer cells . Molecular docking studies have revealed its binding orientations in the active sites of target proteins, providing insights into its mode of action .
Comparison with Similar Compounds
Similar compounds include other derivatives of 2,3,4,5-tetrahydro-1H-pyrido(2,3-b)indole, such as:
- 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole
- 8-Bromo-3,4-dihydro-1H-(1,6)naphthyridin-2-one
- 8-Bromo-3,4-dihydro-2H-benzo(1,4)oxazine hydrochloride
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
87474-33-7 |
|---|---|
Molecular Formula |
C15H13BrN4 |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
8-bromo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine-4-carbonitrile |
InChI |
InChI=1S/C15H13BrN4/c16-11-6-14-15(18-9-11)19-12(8-17)7-13(20-14)10-4-2-1-3-5-10/h1-6,9,12-13,20H,7H2,(H,18,19) |
InChI Key |
MXEPANRYNNCGDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=C(C=N2)Br)NC1C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


